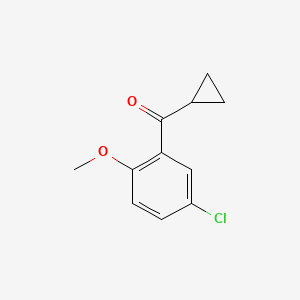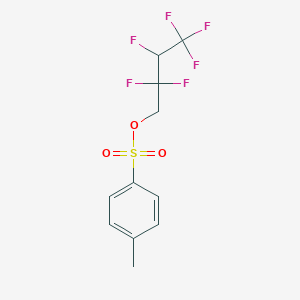
2,7-Di-tert-butylpyrene-4,5-dione
概要
説明
2,7-Di-tert-butylpyrene-4,5-dione is an organic compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and two ketone groups at the 4 and 5 positions . It is a solid at room temperature and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,7-Di-tert-butylpyrene-4,5-dione can be synthesized through the oxidation of 2,7-di-tert-butylpyrene. A notable method involves the use of hypervalent iodine oxyacids, which allows for a metal-free, green oxidation process . This method is advantageous due to its high yield, selectivity, ease of workup, and reduced toxicity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green oxidation method using hypervalent iodine oxyacids presents a promising approach for scalable production .
化学反応の分析
Types of Reactions: 2,7-Di-tert-butylpyrene-4,5-dione primarily undergoes oxidation reactions. The oxidation of 2,7-di-tert-butylpyrene can yield either the 4,5-dione or the 4,5,9,10-tetraone, depending on the reaction conditions .
Common Reagents and Conditions: The oxidation reactions typically employ hypervalent iodine oxyacids as the oxidizing agents . These reactions are conducted under mild conditions, which contribute to the selectivity and efficiency of the process .
Major Products Formed: The major products formed from the oxidation of 2,7-di-tert-butylpyrene are this compound and 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone . These compounds are key building blocks for various applications in organic optoelectronics .
科学的研究の応用
2,7-Di-tert-butylpyrene-4,5-dione has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of organic optoelectronic materials . These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices . Additionally, the compound’s unique structure and properties make it a valuable tool for studying the mechanisms of oxidation reactions and the development of green chemistry methodologies .
作用機序
The mechanism of action for 2,7-Di-tert-butylpyrene-4,5-dione primarily involves its role as an intermediate in oxidation reactions. The presence of tert-butyl groups at the 2 and 7 positions provides steric hindrance, which influences the selectivity of the oxidation process . The ketone groups at the 4 and 5 positions are the primary sites for further chemical transformations, making the compound a versatile intermediate for various synthetic applications .
類似化合物との比較
Similar Compounds:
Uniqueness: 2,7-Di-tert-butylpyrene-4,5-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and ketone groups. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and selectivity in oxidation reactions . Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2,7-ditert-butylpyrene-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLJPPUHAYYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)












